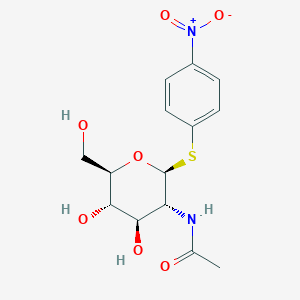
P-Nitrophenyl-N-acetyl-1-thio-B-D-*gluco saminide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Nitrophenyl-N-acetyl-1-thio-B-D-gluco saminide: is a synthetic compound widely used in biochemical research. It is known for its role as a substrate in enzymatic assays, particularly for the detection of N-acetyl-β-D-glucosaminidase activity . The compound’s structure includes a nitrophenyl group, an acetyl group, and a thioglycoside linkage, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of P-Nitrophenyl-N-acetyl-1-thio-B-D-gluco saminide typically involves the reaction of 4-nitrophenyl thiol with N-acetyl-β-D-glucosamine. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of N-acetyl-β-D-glucosamine are protected using suitable protecting groups.
Formation of Thioglycoside Linkage: The protected N-acetyl-β-D-glucosamine is reacted with 4-nitrophenyl thiol in the presence of a catalyst to form the thioglycoside linkage.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: : Industrial production of P-Nitrophenyl-N-acetyl-1-thio-B-D-gluco saminide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and catalyst concentration, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: : P-Nitrophenyl-N-acetyl-1-thio-B-D-gluco saminide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by N-acetyl-β-D-glucosaminidase to release p-nitrophenol, which is detectable by its yellow color.
Oxidation and Reduction: The nitrophenyl group can participate in oxidation and
Properties
Molecular Formula |
C14H18N2O7S |
|---|---|
Molecular Weight |
358.37 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenyl)sulfanyloxan-3-yl]acetamide |
InChI |
InChI=1S/C14H18N2O7S/c1-7(18)15-11-13(20)12(19)10(6-17)23-14(11)24-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14+/m1/s1 |
InChI Key |
XXHJAPWYKMBYHF-KSTCHIGDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13800075.png)
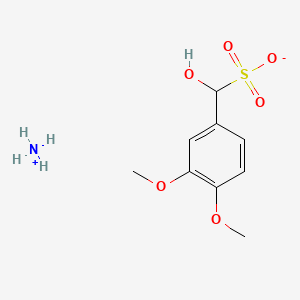
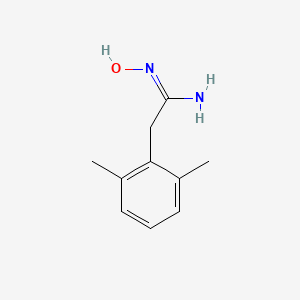
![4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13800098.png)
![2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione](/img/structure/B13800110.png)
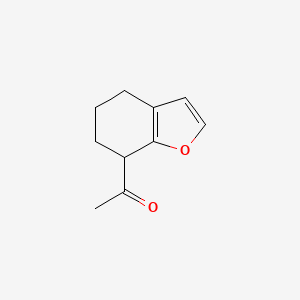
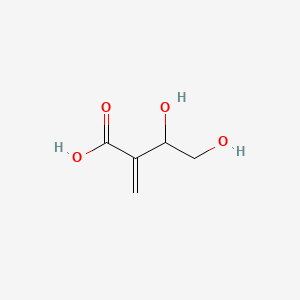

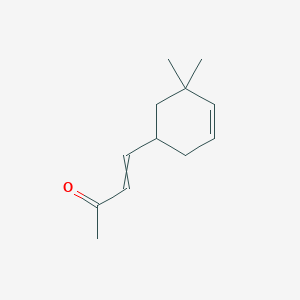
![Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-](/img/structure/B13800137.png)
![N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine](/img/structure/B13800140.png)
![[(Dichloromethyl)sulfanyl]benzene](/img/structure/B13800147.png)
![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)
